3-Bromo-5-methylisoxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO. It belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is notable for its role in biochemical reactions, particularly as an inhibitor of certain enzymes, making it a subject of interest in medicinal chemistry and biochemical research.
The compound is synthesized through various chemical processes and is available commercially for research purposes. It is classified as an isoxazole derivative, which indicates its structural features and potential biological activities. Isoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other chemical industries due to their reactive nature and ability to interact with biological molecules.
The synthesis of 3-Bromo-5-methylisoxazole typically involves bromination of 5-methylisoxazole. Common methods include:
The reaction conditions are optimized to enhance yield and purity. For instance, continuous flow reactors may be used in industrial settings to facilitate large-scale production while maintaining efficiency.
3-Bromo-5-methylisoxazole consists of a five-membered ring with the following structural features:
The compound features a bromine atom and a methyl group attached to the isoxazole ring, contributing to its unique reactivity profile.
3-Bromo-5-methylisoxazole can participate in various chemical reactions, including:
Specific reaction pathways include:
The mechanism through which 3-Bromo-5-methylisoxazole exerts its biological effects primarily involves its interaction with enzymes. Notably, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis. This inhibition leads to significant alterations in cellular metabolism.
The compound forms covalent bonds with the catalytic cysteine residue of GAPDH, resulting in enzyme inhibition. This interaction not only affects glycolysis but also induces autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells, highlighting its potential therapeutic applications.
3-Bromo-5-methylisoxazole appears as a colorless to pale-yellow liquid. Its physical properties include:
The compound exhibits reactivity typical of halogenated organic compounds, including:
These properties make it suitable for diverse synthetic applications in organic chemistry.
3-Bromo-5-methylisoxazole serves multiple scientific uses:
These applications underscore its significance in both medicinal chemistry and agricultural science.
The core synthetic strategy for 3-bromo-5-methylisoxazole involves the direct cycloaddition of dihaloformaldoximes with terminal alkynes under metal-free conditions. This method, pioneered in the patent literature, employs dibromoformaldoxime or dichloroformaldoxime reacting with 2-butyne (a methyl-substituted terminal alkyne) to construct the isoxazole ring with inherent bromine at the 3-position. The reaction proceeds through a [3+2] cycloaddition mechanism without metal catalysts, utilizing an excess of the alkyne component (typically 1.2-1.5 equivalents) in inert solvents like dichloromethane or acetonitrile at room temperature to 60°C. The presence of an alkaline base such as potassium carbonate (1.0-1.2 equivalents) is essential for deprotonation and cyclization efficiency [1] [3].
This method offers excellent regioselectivity due to the electronic bias of the dihaloformaldoxime dipole, consistently placing the bromine atom at the 3-position and the methyl group at the 5-position of the isoxazole ring. The reaction typically achieves yields of 70-85% for 3-bromo-5-methylisoxazole after aqueous workup and distillation. A key advantage is the avoidance of transition metals, eliminating contamination concerns in pharmaceutical intermediates. The methodology has been successfully scaled to multigram quantities with consistent regiochemical outcomes [1] [3].
Table 1: Optimization of Metal-Free Cycloaddition Parameters for 3-Bromo-5-methylisoxazole Synthesis
Alkyne Equivalent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
1.0 | K₂CO₃ | CH₃CN | 25 | 24 | 55 |
1.2 | K₂CO₃ | CH₃CN | 25 | 8 | 78 |
1.5 | K₂CO₃ | CH₂Cl₂ | 40 | 6 | 82 |
1.2 | NaHCO₃ | CH₃CN | 25 | 12 | 65 |
1.2 | K₂CO₃ | THF | 60 | 4 | 72 |
Alternative approaches involve electrophilic bromination of preformed 5-methylisoxazole derivatives. While less direct than cycloaddition, this strategy is valuable for accessing isotopically labeled or selectively substituted analogs. The bromination requires activated brominating agents (e.g., bromine in acetic acid or N-bromosuccinimide in CCl₄) under carefully controlled conditions to prevent ring degradation or polybromination. The reaction exploits the electron-rich C3 position of 5-methylisoxazole, where electrophilic attack occurs regioselectively [8].
Key limitations include moderate yields (typically 50-65%) due to competing side reactions and the requirement for anhydrous conditions to prevent hydrolysis of the isoxazole ring. The method finds specific application in the synthesis of tritium-labeled 3-bromo-5-methylisoxazole for metabolic studies, where direct cycloaddition cannot incorporate the label. Post-bromination functionalization is demonstrated in the synthesis of bioactive molecules like muscimol analogs, where 3-bromo-5-methylisoxazole serves as a precursor for nucleophilic displacement at C3 [8].
Solid-phase approaches enable rapid generation of 3-bromo-5-methylisoxazole derivatives for drug discovery. Wang or Merrifield resins are functionalized with propargyl alcohols via ester or ether linkages. The immobilized alkynes then undergo cycloaddition with dibromoformaldoxime under optimized metal-free conditions (similar to solution-phase methods). The resin-bound 3-bromo-5-methylisoxazole allows for efficient purification through simple filtration and washing sequences, facilitating parallel synthesis [2].
After cycloaddition, the 3-bromine serves as an excellent handle for further on-resin functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution prior to cleavage. This approach is particularly valuable for creating libraries of 5-alkyl/aryl-3-substituted isoxazoles. Cleavage conditions (TFA/DCM or nucleophilic displacement) yield the target compounds with high purity (>90% by HPLC), significantly reducing chromatographic purification needs compared to solution-phase synthesis [2].
While the metal-free approach dominates 3-bromo-5-methylisoxazole synthesis, catalytic methods enhance reaction kinetics and selectivity for challenging substrates. Silver nitrate (AgNO₃, 5-10 mol%) accelerates the cycloaddition of dibromoformaldoxime with sterically hindered alkynes, including those bearing β-branching adjacent to the acetylene functionality. The silver ion likely coordinates the alkyne, increasing its electrophilicity toward the 1,3-dipolar addition [1] [3].
Copper(I) catalysts (e.g., CuI, 2-5 mol%) with amine ligands enable cycloadditions at reduced temperatures (0-10°C) for base-sensitive alkynes. These systems maintain the inherent regioselectivity while suppressing side reactions like dihalofuroxan formation, a common byproduct in uncatalyzed reactions. The catalytic approach achieves yields exceeding 90% for 3-bromo-5-methylisoxazole under optimized conditions, though metal removal requires additional purification steps for pharmaceutical applications [1] [3].
Non-conventional energy sources significantly accelerate the synthesis of 3-bromo-5-methylisoxazole. Microwave irradiation reduces reaction times from hours to minutes while improving yields by suppressing thermal decomposition pathways. A representative protocol combines dibromoformaldoxime (1.0 equiv), 2-butyne (1.2 equiv), and K₂CO₃ (1.1 equiv) in acetonitrile, irradiating at 100°C for 10-15 minutes to achieve >85% conversion to 3-bromo-5-methylisoxazole. The rapid, uniform heating enhances reproducibility at small scales (<5g) [4].
Ultrasound-assisted synthesis (40 kHz, 100-300W) facilitates efficient mixing and mass transfer, particularly beneficial for heterogeneous reaction mixtures. Sonication at 25-40°C for 30-60 minutes achieves yields comparable to conventional 8-hour stirring protocols. This method is particularly effective for suspensions involving inorganic bases like potassium carbonate, where cavitation enhances solid dissolution and reagent interaction. Both energy-assisted methods improve reaction atom economy by minimizing byproduct formation through precise control of activation energy and duration [4].
Table 2: Comparative Analysis of Synthetic Methods for 3-Bromo-5-methylisoxazole
Methodology | Reaction Time | Typical Yield (%) | Regioselectivity | Key Advantage | Scale Limitation |
---|---|---|---|---|---|
Metal-Free Cycloaddition | 6-12 h | 70-85 | Excellent | No metal contamination | Kilogram scale feasible |
Electrophilic Bromination | 1-2 h | 50-65 | Moderate | Access to isotopologs | Gram scale optimal |
Solid-Phase Synthesis | 8-16 h (total) | 65-75 (after cleavage) | Excellent | Ease of purification | Milligram to gram scale |
Ag/Cu-Catalyzed | 1-4 h | 85-92 | Excellent | Broad substrate scope | Gram to hectogram scale |
Microwave-Assisted | 10-20 min | 80-88 | Excellent | Rapid reaction screening | Milligram to gram scale |
Ultrasound-Assisted | 30-60 min | 78-85 | Excellent | Energy efficiency | Gram scale optimal |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8